molecular formula C15H21N7O5 B1666453 (6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid CAS No. 66753-47-7

(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid

Cat. No. B1666453
CAS RN: 66753-47-7
M. Wt: 379.37 g/mol
InChI Key: YNKCTZQHSHSLNN-QMTREVEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 9145C is an inhibitor of RNA methylase. It also inhibits cyclopropane fatty acid synthase.

Scientific Research Applications

  • Synthesis of Novel Conjugates :

    • A study focused on the synthesis of new conjugates of purine and 2-aminopurine linked with heterocyclic amines. This included derivatives of 3,4-dihydro-[1,4]benzoxazine, [1,4]benzothiazine, and tetrahydroquinoline, connected through a 6-aminohexanoyl fragment at the 6-position of the purine moiety (Krasnov et al., 2015).
  • Development of Fluorescent Protecting Groups :

    • Research on 6-amino-4-oxo-hexanoic acid with a fluorescent probe attached to the amino function has been carried out. This compound was developed for protection of hydroxyl groups and could be rapidly removed under mild conditions. It has potential applications in new DNA sequencing methods and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).
  • Synthesis and Immunobiological Activity :

    • The synthesis of 2-amino-3-(purin-9-yl)propanoic acids substituted at position 6 of the purine base has been explored. Some of these compounds significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating potential immunomodulatory effects (Doláková et al., 2005).
  • Exploration in Fluorescent Organic Probes :

    • A study on fluorescent probes differing in the number of amino groups demonstrated that the effect of an amino group is prominent towards the selective detection of 2,4,6-trinitrophenol (TNP) in water. This highlights the potential application of similar compounds in environmental monitoring (Das & Mandal, 2018).
  • Applications in Anti-Influenza Activity :

    • Novel amides synthesized by coupling 6-[(9H-purin-6-yl)amino]hexanoic acid to heterocyclic amines exhibited moderate activity against influenza A (H1N1) virus. This indicates potential applications in antiviral research (Krasnov et al., 2021).

properties

CAS RN

66753-47-7

Product Name

(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid

Molecular Formula

C15H21N7O5

Molecular Weight

379.37 g/mol

IUPAC Name

(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid

InChI

InChI=1S/C15H21N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h3-7,10-11,14,23-24H,1-2,16-17H2,(H,25,26)(H2,18,19,20)/b8-3+

InChI Key

YNKCTZQHSHSLNN-QMTREVEQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(/C(=C\C(CCC(C(=O)O)N)N)/O3)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CC(CCC(C(=O)O)N)N)O3)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CC(CCC(C(=O)O)N)N)O3)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 9145C
A-9145C
A9145C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid
Reactant of Route 2
(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid
Reactant of Route 3
(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid
Reactant of Route 4
(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid
Reactant of Route 5
(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid
Reactant of Route 6
Reactant of Route 6
(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid

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